Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate
Übersicht
Beschreibung
TAN452 is a potent and selective peripherally acting δ opioid antagonist.
Wissenschaftliche Forschungsanwendungen
Treatment of Opioid-Induced Bowel Syndromes
TAN-452 is a novel peripherally acting opioid receptor antagonist that has been studied for the treatment of opioid-induced bowel syndromes . This includes conditions such as opioid-induced constipation, which is a common side effect of opioid medications.
Attenuation of Morphine-Induced Side Effects
The compound has been found to attenuate morphine-induced side effects, such as nausea, vomiting, and constipation, without affecting pain control . This makes it potentially useful in pain management where opioids are used.
Low Brain Penetrability
Pharmacokinetic studies have demonstrated low brain penetrability of TAN-452 . This means that it is less likely to cross the blood-brain barrier and cause central nervous system side effects, which are common with many opioid medications.
Selectivity for Delta Opioid Receptors
TAN-452 is a peripherally acting opioid receptor antagonist with selectivity for delta opioid receptors (DOR) . This selectivity could make it a valuable tool in research into the function and role of these receptors.
Antianalgesic Properties
TAN-452 has been described as an antianalgesic . This means it may counteract the analgesic or pain-relieving effects of other substances. This property could be useful in situations where pain sensation needs to be preserved or restored.
Potential Use in Drug Development
Given its unique properties, TAN-452 could be a valuable tool in the development of new drugs, particularly those aimed at managing opioid side effects or targeting delta opioid receptors .
Wirkmechanismus
Target of Action
TAN-452, also known as Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate, is a selective peripherally acting δ-opioid receptor (DOR) antagonist . It also acts as an antagonist for μ-opioid receptor (MOR) and κ-opioid receptor (KOR) .
Mode of Action
TAN-452 binds to the opioid receptors with different affinities. It has a high affinity for the DOR (Ki = 0.47 nM), and lower affinities for the MOR (Ki = 36.56 nM) and KOR (Ki = 5.31 nM) . By binding to these receptors, TAN-452 can block the effects of opioids, such as morphine, without affecting pain control .
Pharmacokinetics
TAN-452 is orally active and demonstrates low brain penetrability . This means that it primarily acts on peripheral opioid receptors, rather than those in the central nervous system. This property allows TAN-452 to attenuate the side effects of opioids, such as nausea and constipation, without affecting their analgesic effects .
Result of Action
The primary result of TAN-452’s action is the attenuation of opioid-induced side effects. For example, it can suppress morphine-induced emesis (vomiting) and constipation . Importantly, it does this without affecting the pain-relieving effects of opioids .
Eigenschaften
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for TAN-452?
A1: The abstract identifies TAN-452 as a "peripherally acting opioid receptor antagonist" []. This suggests that TAN-452 exerts its effects by binding to opioid receptors located outside the central nervous system, primarily in the peripheral tissues, and blocking the actions of opioids at these sites.
Q2: What specific therapeutic area is TAN-452 being investigated for?
A2: The research focuses on TAN-452's potential in treating "opioid-induced bowel syndromes" []. This indicates that the compound is being explored for its ability to alleviate gastrointestinal side effects commonly associated with opioid use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.